6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL
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Overview
Description
6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and an oxyhexanol chain. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL typically involves the reaction of 3,5-dichloro-6-fluoropyridine with hexanol in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring enhances its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid: Shares a similar pyridine ring structure with chlorine and fluorine substitutions.
Methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate: Another compound with a similar pyridine ring and functional groups.
Uniqueness
6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL is unique due to its specific oxyhexanol chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
62271-04-9 |
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Molecular Formula |
C11H14Cl2FNO2 |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
6-(3,5-dichloro-6-fluoropyridin-2-yl)oxyhexan-1-ol |
InChI |
InChI=1S/C11H14Cl2FNO2/c12-8-7-9(13)11(15-10(8)14)17-6-4-2-1-3-5-16/h7,16H,1-6H2 |
InChI Key |
RKKJJCLLMLGONL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)OCCCCCCO)Cl |
Origin of Product |
United States |
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